1,2-Bis(phosphino)ethane
Overview
Description
1,2-Bis(phosphino)ethane is an organophosphorus compound with the chemical formula C₂H₄(PH₂)₂. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it a valuable compound in coordination chemistry. This compound is known for its ability to stabilize and activate organotransition metal species, which are crucial in various catalytic processes.
Mechanism of Action
Target of Action
1,2-Bis(phosphino)ethane is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of this compound are transition metal species, which it helps to stabilize and/or activate .
Mode of Action
This compound interacts with its targets by acting as a chelating agent . This means it can form multiple bonds with a single metal ion, effectively “wrapping” around the ion to stabilize it. This interaction results in different coordination geometries and catalytic behavior in homogeneous catalysts .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving transition metal catalysis and organocatalysis . By acting as a ligand, this compound can influence the properties of the metal complexes, thereby affecting the course of the catalytic reactions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific transition metal species it interacts with. In general, its role as a ligand can enhance the catalytic activity of these metal species, leading to more efficient chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ligands or competing metal ions can affect its ability to bind to its target metal species. Additionally, factors such as pH, temperature, and solvent can also impact its stability and reactivity .
Biochemical Analysis
Biochemical Properties
1,2-Bis(phosphino)ethane is known to interact with various enzymes and proteins. It is a key intermediate in the synthesis of 1,2-bis(dimethylphosphino)ethane . The alteration of the linker and R-groups alters the electronic and steric properties of the ligands which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .
Cellular Effects
It is known that phosphine ligands, such as this compound, are used to stabilize and/or activate organotransition metal species . This suggests that this compound may have an impact on cellular processes involving these metal species.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a bidentate ligand. It is capable of forming chelate rings with most metals . This ability to chelate metals could influence its interactions with biomolecules and its overall effect at the molecular level.
Temporal Effects in Laboratory Settings
It is known that many diphosphines, including this compound, are prepared from compounds of the type X(PCl2)2 where X = (CH2)n or C6H4 .
Metabolic Pathways
It is known that diphosphines are used as ligands in various biochemical reactions .
Transport and Distribution
It is known that diphosphines are typically floppy and do not chelate well .
Subcellular Localization
It is known that diphosphines are typically floppy and do not chelate well , which could influence their localization within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(phosphino)ethane can be synthesized through several methods. One common method involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane:
2NaP(C6H5)2+ClCH2CH2Cl→(C6H5)2PCH2CH2P(C6H5)2+2NaCl
Another method involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethyl ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired purity and yield of the final product. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(phosphino)ethane undergoes various chemical reactions, including:
Oxidation: Treatment with hydrogen peroxide produces phosphine oxides.
Reduction: Reduction by lithium gives the disecondary phosphine.
Substitution: Reacts with Grignard reagents and secondary amines to form chelating ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Lithium is used as a reducing agent.
Substitution: Grignard reagents and secondary amines are used under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Disecondary phosphine.
Substitution: Chelating ligands.
Scientific Research Applications
1,2-Bis(phosphino)ethane is widely used in scientific research due to its excellent coordination properties. It is primarily used in the field of organometallic chemistry for the synthesis of transition metal complexes. These complexes are crucial in the design of catalysts and play a significant role in organic synthesis .
For example, its coordination complexes with metals have demonstrated cytotoxic properties, making them potential candidates for antitumor agents .
Comparison with Similar Compounds
1,2-Bis(phosphino)ethane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: Similar in structure but with phenyl groups instead of hydrogen atoms.
1,2-Bis(diisopropylphosphino)ethane: Similar but with isopropyl groups instead of hydrogen atoms.
These compounds share similar coordination properties but differ in their steric and electronic effects, which can influence their reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in coordination chemistry, catalysis, and potentially in medicine. Its ability to form stable complexes with transition metals makes it a valuable ligand in various chemical processes. The compound’s unique properties and reactivity make it an important subject of study in scientific research.
Properties
IUPAC Name |
2-phosphanylethylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8P2/c3-1-2-4/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZRPMNAAFGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402371 | |
Record name | 2-phosphanylethylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-62-7 | |
Record name | 2-phosphanylethylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5518-62-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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